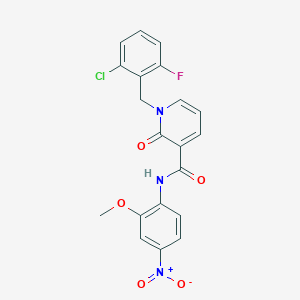
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15ClFN3O5 and its molecular weight is 431.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the dihydropyridine class, which is recognized for various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClFN3O5 |
| Molecular Weight | 431.8 g/mol |
| CAS Number | 941903-26-0 |
The structural characteristics of this compound include a chloro-fluorobenzyl group, a methoxy group, and a nitrophenyl moiety attached to a dihydropyridine core. These functional groups contribute to its biological activity and interaction with various biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on substituted dihydropyridine derivatives have shown potent inhibition against various cancer cell lines, including breast cancer (MCF-7) and gastric carcinoma models. The presence of halogen substituents, such as chlorine and fluorine, has been linked to enhanced cytotoxic effects in these compounds .
Antimicrobial Activity
Dihydropyridine derivatives have also been explored for their antimicrobial properties. Certain analogs have demonstrated effective inhibition against bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors. The specific structure of this compound may enhance its interaction with microbial targets .
The mechanisms underlying the biological activities of this compound are still under investigation. However, similar compounds have been observed to act through several pathways:
- Enzyme Inhibition : Many dihydropyridine derivatives inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : Some compounds increase ROS levels in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Certain analogs induce cell cycle arrest at various checkpoints, preventing cancer cell proliferation .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related dihydropyridine derivative in a xenograft model of human gastric carcinoma. The compound demonstrated complete tumor stasis after oral administration, suggesting strong in vivo antitumor activity. The results highlight the potential for further development into therapeutic agents targeting specific cancers .
Case Study 2: Antimicrobial Properties
In vitro studies on related compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that halogen substitutions greatly enhance antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O5/c1-30-18-10-12(25(28)29)7-8-17(18)23-19(26)13-4-3-9-24(20(13)27)11-14-15(21)5-2-6-16(14)22/h2-10H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOGBJUMJBLGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














